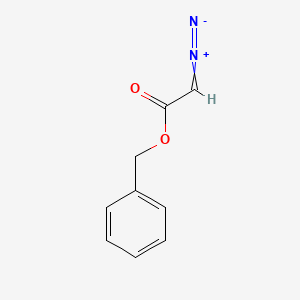

Benzyl diazoacetate

説明

Benzyl diazoacetate is an organic compound with the molecular formula C9H8N2O2. It is a diazo compound, characterized by the presence of a diazo group (-N=N-) attached to an acetate moiety. This compound is known for its high reactivity and versatility in organic synthesis, making it a valuable reagent in various chemical transformations.

準備方法

Synthetic Routes and Reaction Conditions: Benzyl diazoacetate can be synthesized through several methods. One common method involves the reaction of benzyl bromoacetate with N,N’-ditosylhydrazine. The process typically involves the following steps :

- Preparation of N,N’-ditosylhydrazine by reacting p-toluenesulfonyl hydrazide with p-toluenesulfonyl chloride in the presence of pyridine.

- Reaction of benzyl bromoacetate with N,N’-ditosylhydrazine in acetonitrile, using sodium hydrogen carbonate as a base, to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the safety and efficiency of the process .

化学反応の分析

Types of Reactions: Benzyl diazoacetate undergoes various types of chemical reactions, including:

Cyclopropanation: Reaction with alkenes to form cyclopropane derivatives.

Carbene Insertion: Insertion into C-H, N-H, O-H, and Si-H bonds.

Cycloaddition: Formation of heterocyclic compounds through [3+2] cycloaddition reactions.

Common Reagents and Conditions:

Catalysts: Transition metals such as rhodium, copper, and iron are commonly used to catalyze reactions involving this compound.

Solvents: Common solvents include dichloromethane, toluene, and acetonitrile.

Major Products:

Cyclopropane Derivatives: Formed through cyclopropanation reactions.

Carbene Insertion Products: Various functionalized organic compounds resulting from carbene insertion.

Heterocyclic Compounds: Formed through cycloaddition reactions.

科学的研究の応用

Benzyl diazoacetate is a diazo compound with several applications in chemical synthesis, particularly in polymerization and homologation reactions. It is used in the synthesis of 3-hydroxyproline benzyl esters and as a component in তৈরি polymers with sterically demanding reaction centers .

Scientific Research Applications

Homologation Reactions: this compound can be used in homologation reactions of electron-rich benzyl bromide derivatives, which involves the formal insertion of diazo compounds into the C(sp2)–C(sp3) bond . This reaction is catalyzed by a simple Lewis acid and proceeds through a phenonium ion intermediate. The products contain benzylic quaternary centers and an alkyl bromide that can be further derivatized .

Polymerization Reactions: this compound can be used in nickel(II)-catalyzed living polymerization to produce polymers with controlled molecular weight and low polydispersity . An aryl nickel(II) complex, such as bisthienyl nickel(II) catalyst (BT–Ni(dppp)Cl), can effectively catalyze the polymerization of diazoacetates . The molecular weight of the synthesized polymers correlates linearly with the ratio of the diazoacetate to the nickel(II) catalyst, and the polymers exhibit a narrow molecular weight distribution . This living polymerization can be further confirmed by chain extension experiments .

Post-Polymerization Modification: Poly(benzyl 2-ylidene-acetate), synthesized via polymerization of benzyl 2-diazoacetate, can undergo post-polymerization modification with amines . This modification involves sterically demanding reaction centers on the polymers .

Synthesis of Dendronized Polymers: this compound can be copolymerized with diazoacetates containing dendron units to afford copolymers . Palladium complexes can initiate this polymerization, yielding high molecular weight polymers . Using sterically bulky ester substituents, such as benzyl ether-type dendrons, leads to controlled polymerization with narrow molecular weight distribution .

Synthesis of 3-Hydroxyproline Benzyl Esters: this compound is used in the stereoselective synthesis of 3-hydroxyproline benzyl esters from α-alkyl and α-alkoxy N-protected aminoaldehydes .

Homologation of Electron-Rich Benzyl Bromides: A study demonstrated the homologation of electron-rich benzyl bromide derivatives using diazo compounds, catalyzed by a Lewis acid . For example, 4-methoxybenzyl bromide reacts with benzyl 2-diazobutanoate in the presence of SnBr4 to form a homologated product via an SN1 mechanism . Computational analysis showed that the reaction proceeds through cationic intermediates, leading to a phenonium ion .

Nickel(II)-Catalyzed Living Polymerization of Diazoacetates: Research has shown that a bisthienyl nickel(II) complex (BT–Ni(dppp)Cl) can catalyze the living polymerization of this compound . The resulting polymers exhibit controlled molecular weights and low polydispersity . Chain extension experiments confirmed the living nature of the polymerization, as the molecular weight increased with the addition of more monomer while maintaining a narrow molecular weight distribution .

Post-Polymerization Modification of Poly(benzyl 2-ylidene-acetate): A study compared the post-polymerization modification of poly(benzyl 2-ylidene-acetate) and its C2 analog, poly(benzyl acrylate) . The modification of C1 polymerized poly(benzyl 2-ylidene-acetate) with amines was analyzed and compared with experimental data derived for the C2 analog poly(benzyl acrylate) .

作用機序

The mechanism of action of benzyl diazoacetate involves the generation of a reactive carbene intermediate upon the loss of nitrogen gas. This carbene can then insert into various chemical bonds, leading to the formation of new products. The reactivity of the carbene intermediate is influenced by the presence of catalysts, which can enhance the selectivity and efficiency of the reactions .

類似化合物との比較

Ethyl Diazoacetate: Similar in structure but with an ethyl group instead of a benzyl group.

Methyl Diazoacetate: Contains a methyl group instead of a benzyl group.

Phenyl Diazoacetate: Contains a phenyl group instead of a benzyl group.

Uniqueness of Benzyl Diazoacetate: this compound is unique due to its benzyl group, which can influence the reactivity and selectivity of the compound in various chemical reactions. The benzyl group can also provide additional stability to the diazo compound, making it a preferred choice in certain synthetic applications .

生物活性

Benzyl diazoacetate (BDA), a diazo compound with the formula CHNO, has garnered attention in synthetic organic chemistry due to its versatile reactivity and potential biological activities. This article explores the biological activity of BDA, focusing on its mechanisms, applications, and relevant case studies.

BDA is synthesized through the reaction of benzyl alcohol with diazoacetic acid, often requiring careful handling due to its explosive nature. It is typically used in reactions involving cycloadditions, insertions, and as a precursor for various organic compounds.

1. Anticancer Properties

Recent studies have demonstrated that BDA exhibits significant histone deacetylase (HDAC) inhibitory activity. This property is crucial as HDAC inhibitors are being explored for their potential in cancer therapy. The ability of BDA to inhibit HDAC suggests it may play a role in modulating gene expression related to cancer cell growth.

- Case Study : A study published in 2008 highlighted the synthesis of new compounds derived from BDA that showed promising HDAC inhibitory effects, leading to growth inhibition in cancer cell lines .

2. Reactivity with Amino Acids

BDA has been employed in the insertion reactions with amino acids, facilitating the formation of new peptide bonds. This reaction mechanism is particularly useful in peptide synthesis and modifications.

- Research Finding : A study investigated the reaction of BDA with various amino acids, demonstrating that it could effectively insert into NH bonds, thereby modifying the structure of peptides .

3. Formation of Pyrazoles

BDA is also utilized in the synthesis of pyrazole derivatives through copper-catalyzed cycloaddition reactions. The reactivity of BDA under these conditions allows for the efficient formation of complex molecules.

- Data Table : The following table summarizes the outcomes of different reactions involving BDA and lithium phenylacetylide:

| Reaction Conditions | Product | Yield (%) | Notes |

|---|---|---|---|

| CuI + LiCl | Pyrazole 1a | >90 | High mass balance achieved |

| CuCN·6LiCl | Pyrazole 1a | >90 | Minimized byproduct formation |

| Without Cu | No reaction | 0 | Essential for product formation |

This table indicates that the presence of copper catalysts significantly enhances the yield of desired products when using BDA .

Safety and Handling

Due to its potential explosiveness and toxicity, BDA must be handled with caution. It is recommended to work with this compound in well-ventilated areas and utilize appropriate personal protective equipment (PPE).

特性

IUPAC Name |

benzyl 2-diazoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c10-11-6-9(12)13-7-8-4-2-1-3-5-8/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBBKWIFIXPBQGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52267-51-3 | |

| Record name | 52267-51-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。